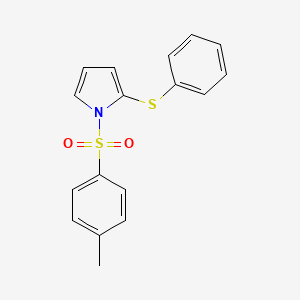
1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)-1-tosyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylthio group and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-1-tosyl-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrrole derivative with a phenylthiol in the presence of a base.
Tosylation: The final step involves the tosylation of the pyrrole derivative. This can be achieved by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-(Phenylthio)-1-tosyl-1H-pyrrole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylthio)-1-tosyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the tosyl group can yield various functionalized pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylthio)-1-tosyl-1H-pyrrole has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenylthio)-1-tosyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The phenylthio and tosyl groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylthio)pyrrole: Lacks the tosyl group, which can affect its reactivity and applications.
1-Tosyl-1H-pyrrole:
Propiedades
Número CAS |
89597-68-2 |
|---|---|
Fórmula molecular |
C17H15NO2S2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-phenylsulfanylpyrrole |
InChI |
InChI=1S/C17H15NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-13-5-8-17(18)21-15-6-3-2-4-7-15/h2-13H,1H3 |
Clave InChI |
JBFUBLZXCJHOQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


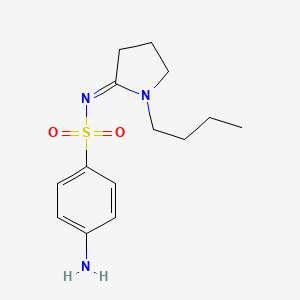
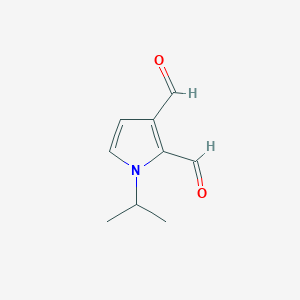

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
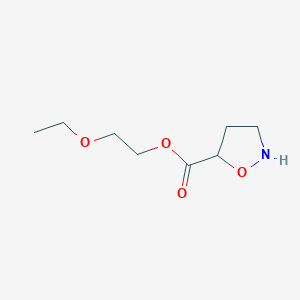

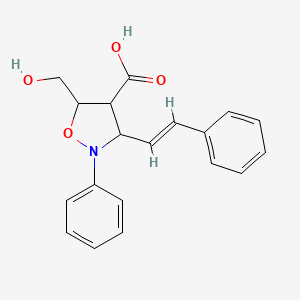
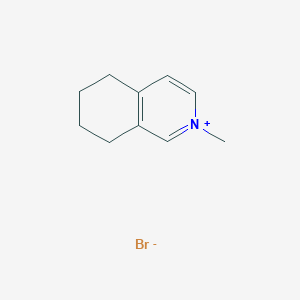

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
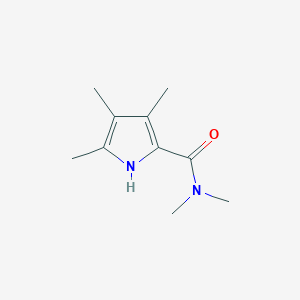
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
